molecular formula C10H9NO2 B14453939 (1-Oxo-1lambda~5~-quinolin-8-yl)methanol CAS No. 76538-46-0

(1-Oxo-1lambda~5~-quinolin-8-yl)methanol

Cat. No.: B14453939
CAS No.: 76538-46-0
M. Wt: 175.18 g/mol
InChI Key: RDFCPEDVPCGDCN-UHFFFAOYSA-N
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Description

(1-Oxo-1lambda~5~-quinolin-8-yl)methanol is a chemical compound with the molecular formula C10H9NO2. It belongs to the class of quinoline derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by the presence of a quinoline ring system with a hydroxymethyl group at the 8th position and an oxo group at the 1st position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Oxo-1lambda~5~-quinolin-8-yl)methanol typically involves the reaction of quinoline derivatives with appropriate reagents. One common method is the oxidation of 8-hydroxyquinoline using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(1-Oxo-1lambda~5~-quinolin-8-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be further oxidized to form a carboxyl group.

    Reduction: The oxo group can be reduced to form a hydroxyl group.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

Scientific Research Applications

(1-Oxo-1lambda~5~-quinolin-8-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1-Oxo-1lambda~5~-quinolin-8-yl)methanol involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to altered cellular functions. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: A precursor to (1-Oxo-1lambda~5~-quinolin-8-yl)methanol, known for its antimicrobial properties.

    Quinoline-8-carboxylic acid:

    (1-Hydroxy-1lambda~5~-quinolin-8-yl)methanol: A reduction product with different chemical properties.

Uniqueness

This compound is unique due to its specific functional groups and the resulting chemical reactivity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and drug development .

Properties

CAS No.

76538-46-0

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

(1-oxidoquinolin-1-ium-8-yl)methanol

InChI

InChI=1S/C10H9NO2/c12-7-9-4-1-3-8-5-2-6-11(13)10(8)9/h1-6,12H,7H2

InChI Key

RDFCPEDVPCGDCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)CO)[N+](=CC=C2)[O-]

Origin of Product

United States

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